molecular formula C7H14O2 B14465511 1,4-Dimethoxypent-2-ene CAS No. 66651-50-1

1,4-Dimethoxypent-2-ene

Cat. No.: B14465511
CAS No.: 66651-50-1
M. Wt: 130.18 g/mol
InChI Key: JFUXVMOSMBGSQO-UHFFFAOYSA-N
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Description

1,4-Dimethoxypent-2-ene is an organic compound with the molecular formula C7H14O2 It is a derivative of pentene, featuring two methoxy groups attached to the first and fourth carbon atoms of the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxypent-2-ene can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dibromopentane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methoxy groups. The reaction conditions typically involve refluxing the reactants in methanol for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxypent-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1,4-Dimethoxypent-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethoxypent-2-ene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybutane: Similar structure but with a shorter carbon chain.

    1,4-Dimethoxyhex-2-ene: Similar structure but with a longer carbon chain.

    1,4-Dimethoxy-2-butene: Similar structure but with different positioning of the double bond.

Uniqueness

1,4-Dimethoxypent-2-ene is unique due to its specific carbon chain length and the positioning of the methoxy groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

66651-50-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1,4-dimethoxypent-2-ene

InChI

InChI=1S/C7H14O2/c1-7(9-3)5-4-6-8-2/h4-5,7H,6H2,1-3H3

InChI Key

JFUXVMOSMBGSQO-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCOC)OC

Origin of Product

United States

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